Potassium trifluoro(4-methylbenzyl)borate

Description

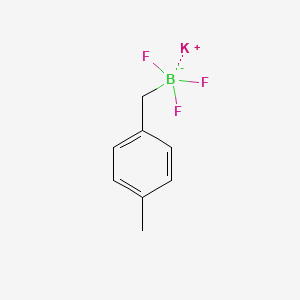

Potassium trifluoro(4-methylbenzyl)borate (C₈H₉BF₃K, MW 212.06, CAS 1422539-95-4) is a boron-containing organometallic reagent widely used in Suzuki-Miyaura cross-coupling reactions and other catalytic transformations. Its structure features a 4-methylbenzyl group attached to a trifluoroborate anion stabilized by potassium . This compound is valued for its stability, solubility in polar solvents (e.g., THF, acetone), and compatibility with transition-metal catalysts.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methylphenyl)methyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBJYQGBHCAOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422539-95-4 | |

| Record name | potassium trifluoro[(4-methylphenyl)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Potassium trifluoro(4-methylbenzyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylbenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps such as crystallization to ensure high purity .

Chemical Reactions Analysis

Potassium trifluoro(4-methylbenzyl)borate undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(4-methylbenzyl)borate is extensively utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules. The compound acts as a boron source in these reactions, facilitating the coupling of aryl and vinyl halides with various nucleophiles.

Mechanism of Action:

- The mechanism involves several steps:

- Oxidative Addition: The palladium catalyst forms a complex with the boron compound.

- Transmetalation: The trifluoroborate group transfers to the electrophilic partner.

- Reductive Elimination: A new carbon-carbon bond is formed, resulting in the desired product.

Pharmaceutical Development

In pharmaceutical chemistry, this compound plays a pivotal role in synthesizing biologically active molecules. Its ability to form stable intermediates makes it valuable for developing new drugs and therapeutic agents. For instance, it has been used to synthesize compounds with potential anti-inflammatory and anticancer properties .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound significantly reduced interleukin-6 levels in mice following TLR7 stimulation, indicating potential anti-inflammatory effects. This suggests its applicability in developing treatments for inflammatory diseases .

Materials Science

The compound is also employed in producing fine chemicals and advanced materials. Its unique properties contribute to developing new materials with enhanced characteristics, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of potassium trifluoro(4-methylbenzyl)borate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoroborate group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Potassium Trifluoro(4-fluorophenyl)ethynylborate (Compound 30)

- Structure : Contains a 4-fluorophenyl-ethynyl group.

- Reactivity: Exhibits higher reactivity in alkyne umpolung reactions compared to non-fluorinated analogs due to the electron-withdrawing fluorine substituent enhancing electrophilic character.

- Yield : 65% in synthesis (General Procedure A) .

- 19F NMR : δ -115.9 (CF₃), -135.1 (Ar-F) .

Potassium Trifluoro(3-methoxyphenyl)ethynylborate (Compound 27)

- Structure : Features a 3-methoxyphenyl-ethynyl group.

- Reactivity : Lower reactivity in cross-coupling reactions compared to electron-deficient analogs, attributed to the electron-donating methoxy group reducing electrophilicity.

- Yield : 51% in synthesis .

- 1H NMR : Methoxy signal at δ 3.76 ppm .

Potassium Trifluoro(4-methoxyphenyl)borate

- Structure : 4-methoxyphenyl substituent.

- Applications : Used in arylations where electron-rich substrates are required. The methoxy group improves solubility in polar solvents but may hinder oxidative addition in Pd-catalyzed reactions .

Potassium Trifluoro(4-fluoro-2-methylbenzyl)borate

Comparative Reaction Performance

Cross-Coupling Efficiency

- Electron-Deficient Derivatives : Potassium trifluoro(4-(trifluoromethyl)styryl)borate shows high yields (78%) in Brønsted acid-catalyzed substitutions due to strong electron-withdrawing effects .

- Electron-Rich Derivatives : Potassium trans-styryltrifluoroborate with a para-methyl group yields only 54% under similar conditions, reflecting reduced electrophilicity .

Suzuki-Miyaura Coupling

- Potassium Trifluoro(N-methylindolo)borate : Effective in coupling with heteroaryl chlorides (Table 5, evidence 6), demonstrating compatibility with nitrogen-containing heterocycles.

- Potassium Trifluoro(4-methylbenzyl)borate : Comparable coupling efficiency but requires optimized conditions for sterically hindered substrates .

Physical and Spectroscopic Properties

| Compound | 1H NMR (Key Signals) | 19F NMR (δ, ppm) | Solubility |

|---|---|---|---|

| This compound | δ 2.35 (s, CH₃), 7.25–7.15 (Ar-H) | -135 to -140 (BF₃) | High in acetone |

| Potassium Trifluoro(4-fluorophenyl)ethynylborate | δ 7.36–7.28 (Ar-H) | -115.9 (CF₃), -135.1 (Ar-F) | Moderate in THF |

| Potassium Trifluoro(3-methoxyphenyl)borate | δ 3.76 (s, OCH₃) | -135.0 (BF₃) | High in DMSO |

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., F, CF₃) enhance electrophilicity and reaction rates, while electron-donating groups (e.g., CH₃, OCH₃) reduce reactivity but improve solubility .

Steric Considerations : Bulky substituents (e.g., benzyloxy) lower yields in coupling reactions due to hindered metal coordination .

Stability : Fluorinated derivatives exhibit superior shelf-life under inert conditions, whereas methoxy-substituted analogs may degrade faster .

Biological Activity

Potassium trifluoro(4-methylbenzyl)borate (KTFMB) is an organoboron compound notable for its versatility in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, highlighting its applications in medicinal chemistry, potential therapeutic effects, and the underlying mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₇H₇BF₃K

- Molecular Weight : 198.04 g/mol

- Appearance : White crystalline solid

- Melting Point : 294 °C

The compound features a trifluoroborate group which enhances its reactivity, making it suitable for various nucleophilic substitution reactions and cross-coupling applications.

KTFMB primarily functions as a boron source in Suzuki-Miyaura cross-coupling reactions. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst forms a complex with the boron atom.

- Transmetalation : The organic group is transferred from the boron to the palladium.

- Reductive Elimination : The final product is formed as the palladium complex regenerates.

This mechanism not only facilitates carbon-carbon bond formation but also allows for the synthesis of biologically active compounds.

1. Pharmaceutical Synthesis

KTFMB has been employed in the synthesis of various pharmaceuticals. Its ability to form complex organic structures makes it valuable in drug discovery and development.

- Case Study : In a study involving the synthesis of substituted purines, KTFMB was used effectively to generate compounds with potential anti-cancer properties. The cross-coupling reaction yielded significant amounts of desired products with high purity levels .

2. Enzyme Inhibition

Research indicates that boron-containing compounds may exhibit enzyme inhibitory activity. KTFMB's structure allows it to interact with biological systems, potentially influencing enzyme functions.

- Findings : Preliminary studies suggest that organoboron compounds can inhibit certain enzymes involved in cancer progression, although specific data on KTFMB remains limited .

3. Anti-Cancer Activity

Boron compounds are being investigated for their anti-cancer properties due to their ability to interfere with cellular processes.

- Research Insight : A review highlighted that organotrifluoroborates like KTFMB could be promising candidates in cancer therapeutics due to their selective targeting capabilities .

Comparative Analysis of Boron Compounds

The following table summarizes the biological activities and applications of this compound compared to similar boron compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Potential anti-cancer activity | Pharmaceutical synthesis |

| Potassium methyltrifluoroborate | Enzyme inhibition | Cross-coupling reactions |

| Potassium trifluoro(5-methylfuran-2-yl)borate | Anti-cancer research | Organic synthesis |

Q & A

Advanced Research Question

- ¹⁹F NMR : A singlet near δ = -135 ppm confirms the trifluoroborate moiety .

- ¹¹B NMR : A quartet (J = ~32 Hz) at δ = -1.5 to -2.0 ppm indicates boron coordination .

- X-ray crystallography : Reveals ionic lattice structure with K⁺ counterions and tetrahedral boron geometry .

- HRMS : Exact mass analysis (e.g., [M]⁻) validates molecular formula .

How should researchers mitigate air and moisture sensitivity during storage and handling?

Basic Research Question

- Storage : Under inert gas (Ar/N₂) at 2–8°C in sealed, desiccated containers .

- Handling : Use Schlenk lines or gloveboxes for weighing and reaction setup.

- Stability : Monitor via ¹⁹F NMR; decomposition manifests as new fluorine signals (e.g., BF₃ or B-O species).

How do substituents on the benzyl group (e.g., 4-methyl vs. 4-fluoro) influence reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-donating groups (4-methyl) : Enhance stability but slow transmetallation due to reduced electrophilicity.

- Electron-withdrawing groups (4-fluoro) : Increase reactivity but may promote proto-deboronation .

- Steric effects : Bulky substituents (e.g., 2-chloro) reduce coupling efficiency with hindered aryl partners .

What strategies optimize reaction yields when coupling this compound with deactivated aryl chlorides?

Advanced Research Question

- Ligand design : Use electron-rich ligands (e.g., XPhos) to stabilize Pd(0) intermediates .

- Solvent optimization : DMF or toluene improves solubility of aromatic substrates.

- Additives : Cs₂CO₃ or phase-transfer catalysts (e.g., TBAB) enhance ion pairing .

What purification methods are recommended for isolating this compound from reaction mixtures?

Basic Research Question

- Recrystallization : Use acetone/water (9:1) to precipitate pure product .

- Column chromatography : Avoided due to boron leaching; instead, use Soxhlet extraction with hexane.

- Lyophilization : For aqueous workups, freeze-drying preserves crystallinity .

How does the thermal stability of this compound impact its use in high-temperature reactions?

Advanced Research Question

- TGA/DSC : Decomposition onset occurs at ~200°C, making it suitable for reactions below 150°C .

- Solvent compatibility : Stable in THF, DMF, and DMSO but degrades in acidic media (pH < 4) .

Can computational modeling predict the reactivity of this compound in novel catalytic systems?

Advanced Research Question

- DFT studies : Calculate boron-centered charge density to predict transmetallation barriers .

- Docking simulations : Model Pd-ligand interactions to design catalysts for challenging substrates.

What are common sources of low yield in trifluoroborate syntheses, and how can they be diagnosed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.